Lysine, DL-
Description
DL-Lysine has been reported in Drosophila melanogaster, Enterococcus faecalis, and other organisms with data available.
See also: Fenugreek seed (part of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26714-32-9 | |
| Record name | Lysine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90859004 | |
| Record name | DL-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-54-2 | |
| Record name | (±)-Lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LYSINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI4RT59273 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Dl Lysine: Foundations in Biochemical Research
Stereochemical Considerations in Lysine (B10760008) Research
The stereochemistry of amino acids, including lysine, is a critical aspect of their function and interaction within biological systems. The presence of a chiral center at the α-carbon atom gives rise to two enantiomers, D and L, which are non-superimposable mirror images of each other. wikipedia.orgwikipedia.orgacs.orgslideshare.net
Enantiomeric Purity and Racemic Mixtures in Biochemical Systems
Enantiomeric purity refers to the relative abundance of one enantiomer over the other in a sample. taylorandfrancis.com In contrast to enantiopure compounds, a racemic mixture contains equal proportions (50:50) of both enantiomers and is optically inactive, meaning it does not rotate plane-polarized light. wikipedia.orgtaylorandfrancis.com While biological systems primarily utilize L-amino acids for protein synthesis, D-amino acids are also present in nature, found in organisms ranging from bacteria to humans, and are involved in various biological processes. medchemexpress.comacs.orgmdpi.comlibretexts.org The presence and metabolism of D-amino acids, and thus the study of racemic mixtures, are relevant to understanding biological pathways and potential therapeutic applications. mdpi.com
Distinction and Interconversion of D- and L-Lysine Enantiomers
Distinguishing between D- and L-lysine is essential for biochemical analysis and research. While enantiomers share many identical physical properties in an isotropic environment, their interactions with chiral environments, such as enzymes or chiral stationary phases, can differ significantly. taylorandfrancis.com The interconversion between D- and L-lysine, known as racemization, can occur through both enzymatic and chemical methods. acs.orgmdpi.comgoogle.com
Enzymatic racemization of L-lysine to DL-lysine is catalyzed by enzymes called amino acid racemases. mdpi.com These enzymes are found in various microorganisms and can interconvert L- and D-amino acids. mdpi.com Lysine racemase, a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme, has been identified in certain bacteria, such as Proteus mirabilis and Oenococcus oeni. mdpi.com Recombinant strains expressing lysine racemase have been used as biocatalysts to produce DL-lysine from L-lysine. mdpi.com
Research has explored the efficiency of different biocatalysts, including whole cells and crude enzyme extracts, for the racemization of L-lysine. For instance, a recombinant Escherichia coli strain expressing lysine racemase from P. mirabilis (BL21-LYR) demonstrated rapid racemization of L-lysine to DL-lysine, achieving a D-lysine yield of approximately 48% within a short reaction time. mdpi.com
Data on enzymatic racemization:
| Enzyme Source | Substrate | Initial Concentration | Product | Yield (%) | Time |
| Proteus mirabilis Lysine Racemase (expressed in E. coli BL21-LYR whole cells) mdpi.com | L-Lysine | 550-1710 mmol/L | DL-Lysine | ~48 | 0.5 h |
Chemical racemization of amino acids, including lysine, typically involves heating the amino acid in the presence of strong acids or bases at high temperatures. google.com This process can lead to a racemic mixture of the D- and L-enantiomers. acs.orggoogle.com
Alternative chemical methods for amino acid racemization have been developed to achieve racemization under milder conditions and with higher yields. One such method involves heating the amino acid in a medium of acetic acid in the presence of an aliphatic or aromatic aldehyde and potentially a metal ion. sciencemadness.org This approach can facilitate racemization at lower temperatures (e.g., 80-100 °C) and shorter reaction times (e.g., 1 hour) compared to traditional methods, with less decomposition of the amino acid. sciencemadness.org
Research findings on chemical racemization indicate that factors such as temperature, the type of acid used (e.g., acetic, formic, or propionic acid), and the presence of aldehydes can influence the rate and efficiency of racemization. sciencemadness.org For example, heating L-lysine in acetic acid at 60 °C for 1 hour resulted in complete racemization with minimal decomposition. sciencemadness.org
Data on chemical racemization:
| Method | Amino Acid | Conditions | Outcome | Reference |
| Heating in strong acid or alkaline solution | α-Amino acid | High temperature | Racemization | google.com |
| Heating in acetic acid with aldehyde | L-Lysine | 60 °C, 1 h | Complete racemization with minimal decomposition | sciencemadness.org |
| Heating in acetic acid with aldehyde and metal ion | α-Amino acid | 80-100 °C, 1 h, neutral or weakly alkaline | Racemization | sciencemadness.org |
Chemical racemization can be coupled with microbial asymmetric degradation to produce enantiopure D-lysine from L-lysine. mdpi.comchapmanhall.com In this process, L-lysine is first chemically racemized to DL-lysine, and then a microorganism or enzyme that selectively degrades the L-isomer is used, leaving behind the D-lysine. mdpi.comchapmanhall.com
Advanced Analytical Characterization in Biochemical Studies
The analysis of racemic mixtures and the determination of enantiomeric purity are crucial in biochemical research. Advanced analytical techniques are employed to distinguish and quantify the individual enantiomers within a DL-lysine sample. acs.orgtaylorandfrancis.com
Chromatographic and Spectroscopic Techniques for Racemic Analysis
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are widely used for the separation and analysis of amino acid enantiomers. acs.orgresearchgate.netoup.comnih.gov Chiral stationary phases are essential for separating enantiomers, as they provide a chiral environment that allows for differential interactions with the D- and L-forms. researchgate.netoup.comsymeres.com Various types of chiral stationary phases, including those based on cyclodextrins, macrocyclic polyethers, antibiotics, derivatized polysaccharides, and cyclofructans, are utilized for the chromatographic separation of racemic amino acids. researchgate.net Both direct and indirect methods are employed, with the indirect method involving derivatization of the amino acids with a chiral reagent to form diastereomers, which can then be separated on achiral stationary phases. researchgate.netnih.gov Detection techniques such as UV fluorescence, circular dichroism, and laser polarimetry detection can be used after HPLC separation. acs.orgresearchgate.net
Mass spectrometry (MS) has also emerged as a powerful tool for chiral analysis, offering advantages in speed, specificity, and sensitivity. acs.orgmdpi.com While standalone MS typically cannot distinguish stereoisomers, advanced MS-based methods, such as those involving MS/MS experiments and the use of chiral selectors, can differentiate enantiomers based on variations in fragmentation patterns or the formation of diastereomeric complexes. acs.orgmdpi.comrsc.org Ion mobility-mass spectrometry (IM-MS) coupled with flow injection analysis (FIA) has been demonstrated for the rapid and high-throughput determination of the enantiomeric ratio of multiple amino acids simultaneously, utilizing chiral selectors like L-phenylalanine and copper(II) ions to form detectable complexes. mdpi.com
Spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, can also be used to differentiate between racemic mixtures and enantiopure compounds. researchgate.netthermofisher.com While FTIR cannot distinguish individual enantiomers in solution due to their identical chemical structures, differences in crystal symmetry, geometric parameters, and hydrogen bonding in the solid state can lead to distinct spectral features that allow for the differentiation of racemic and enantiopure forms. researchgate.netthermofisher.com
Data on analytical techniques:
| Technique | Application | Key Principle | Examples/Notes | References |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers | Differential interaction with chiral stationary phases or separation of diastereomers on achiral phases. researchgate.netoup.comnih.gov | Use of chiral stationary phases (cyclodextrins, etc.) or derivatization with chiral reagents. researchgate.netnih.gov Detection by UV, fluorescence, circular dichroism, polarimetry. acs.orgresearchgate.net | acs.orgresearchgate.netoup.comnih.gov |
| Mass Spectrometry (MS) | Chiral analysis, enantiomeric ratio determination | Differentiation based on fragmentation patterns or formation of diastereomeric complexes with chiral selectors. acs.orgmdpi.comrsc.org | Advanced methods like MS/MS and IM-MS with chiral selectors. mdpi.comrsc.org | acs.orgmdpi.comrsc.org |
| Fourier Transform Infrared (FTIR) Spectroscopy | Differentiation of racemic vs. enantiopure forms | Differences in crystal symmetry, geometric parameters, and hydrogen bonding in solid state. researchgate.netthermofisher.com | Distinct spectral features observed for racemic mixtures compared to enantiopure forms in solid state. researchgate.netthermofisher.com | researchgate.netthermofisher.com |
Application of Stable Isotope Labeling in DL-Lysine Research
Stable isotope labeling is a powerful technique used in biochemical research to trace the metabolic fate of molecules, quantify their abundance, and study their interactions. By replacing common atoms (like ¹H, ¹²C, ¹⁴N) with their heavier, non-radioactive isotopes (²H, ¹³C, ¹⁵N), researchers can track labeled compounds through biological systems using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. eurisotop.comunina.it The incorporation of stable isotopes into lysine provides a means to investigate its complex metabolic roles and dynamics. eurisotop.com
Deuterated DL-Lysine (DL-Lysine-d9) as a Metabolic Tracer
Deuterated DL-lysine, such as DL-Lysine-d9, is a form of lysine where nine hydrogen atoms have been replaced by deuterium (B1214612) (²H) atoms. medchemexpress.com This isotopic labeling allows researchers to use DL-Lysine-d9 as a metabolic tracer in biological systems. medchemexpress.com By introducing the labeled lysine and monitoring its incorporation into proteins and other biomolecules, researchers can gain insights into lysine's distribution, metabolism, and the pathways it participates in. medchemexpress.com This is particularly useful for understanding protein synthesis and turnover rates. ckisotopes.com
Mass Spectrometry-Based Quantification in Proteomics and Metabolomics
Mass spectrometry (MS) is a key analytical technology in proteomics and metabolomics, enabling the identification and quantification of thousands of proteins and metabolites in complex biological samples. unina.itmdpi.com Stable isotope-labeled lysine, including deuterated and ¹³C-labeled forms, serves as an internal standard in MS-based quantification methods. ckisotopes.comsilantes.com By spiking a sample with a known amount of labeled lysine, researchers can accurately quantify the endogenous, unlabeled lysine or lysine-containing peptides and proteins. eurisotop.comsilantes.com Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on triple quadrupole mass spectrometers are considered highly sensitive and selective for targeted quantification of metabolites and proteins. unina.itmdpi.com Stable isotope labeling with amino acids in cell culture (SILAC) and stable isotope metabolic labeling in mammals (SILAM) are examples of methods that utilize labeled amino acids like lysine for relative and absolute quantification in proteomics and metabolomics studies. silantes.comahajournals.org
Nuclear Magnetic Resonance (NMR) Studies with Deuterated Lysine
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to study the structure, dynamics, and interactions of molecules. Deuterated lysine can be employed in NMR studies, particularly in the context of larger molecules like peptides and proteins containing lysine residues. nih.govpnas.org Deuterium labeling can simplify complex ¹H NMR spectra by reducing spin-spin coupling, making it easier to assign signals and obtain structural information. nih.gov Furthermore, NMR studies with isotopically labeled lysine (including ¹⁵N and ¹³C) can provide detailed information about the ionization states and conformational features of lysine side chains in proteins, as well as hydrogen exchange phenomena. researchgate.netmdpi.com
Biotechnological Production and Engineering of Lysine Enantiomers
The increasing global demand for lysine, primarily L-lysine for animal feed and other industries, has driven the development of efficient biotechnological production methods. researchgate.netresearchgate.net Microbial fermentation is the predominant method for industrial L-lysine production. researchgate.netsci-hub.se Additionally, enzymatic approaches are being explored for the production of enantiopure D-lysine. sci-hub.semdpi.com
Microbial Production Strategies for Lysine
Microbial fermentation, primarily utilizing strains of Corynebacterium glutamicum and Escherichia coli, accounts for almost all industrial L-lysine production. researchgate.netresearchgate.netsci-hub.se These microorganisms have been extensively engineered through systems metabolic engineering, gene editing, and synthetic biology techniques to enhance lysine production capacity. sci-hub.senih.gov Strategies include overexpressing key enzyme genes in the lysine biosynthetic pathway, knocking out competing metabolic pathways, and optimizing transcriptional regulatory networks. nih.gov Fed-batch fermentation processes, where nutrients are supplied in a controlled manner, are commonly used to achieve optimal yields and productivities. units.it Carbon sources like glucose, sucrose, and fructose (B13574) are utilized for cell growth and lysine production, with mixed carbon sources sometimes preferred to stimulate total carbon consumption. sci-hub.se Increasing NADPH availability is also a crucial requirement for L-lysine overproduction, often achieved by increasing metabolic flux through the pentose (B10789219) phosphate (B84403) pathway. sci-hub.se
Some examples of engineered strains and their production capabilities include:
C. glutamicum ZL-92, a modified strain, demonstrated a high L-lysine production of 201.6 g/L in fed-batch fermentation with a carbon yield of 0.65 g/g glucose and productivity of 5.04 g/L/h. sci-hub.se
E. coli MU-1, an L-lysine hyper-producer, achieved a titer of 155.0 g/L, a yield of 0.59 g/g glucose, and a productivity of 2.58 g/L/h in a 5-L fed-batch fermentation after evolutionary strategies improved its tolerance. sci-hub.se
These microbial production processes often involve downstream steps for separating and purifying L-lysine from the fermentation broth, typically involving methods like ultrafiltration, centrifugation, ion exchange extraction, crystallization, and drying. researchgate.net
Enzymatic Cascade Systems for Enantiopure D-Lysine Production from L-Lysine
While L-lysine is produced on a large scale by fermentation, there is growing interest in the production of enantiopure D-lysine for various applications, including pharmaceuticals and agricultural chemicals. researchgate.netresearchgate.net Enzymatic cascade systems offer a promising approach for the synthesis of D-amino acids from their L-enantiomers or racemic mixtures. researchgate.netsci-hub.se
One strategy for producing enantiopure D-lysine from L-lysine involves a two-enzyme cascade system utilizing lysine racemase and lysine decarboxylase. researchgate.netmdpi.com In this process, L-lysine is first racemized to a DL-lysine mixture by a lysine racemase. researchgate.netmdpi.com Subsequently, a stereoselective enzyme, such as L-lysine decarboxylase, is used to selectively degrade the remaining L-lysine in the mixture to cadaverine (B124047), leaving behind enantiopure D-lysine. researchgate.netmdpi.com Research has shown that using crude enzyme preparations can be more effective biocatalysts for enantiopure D-lysine production compared to resting or permeabilized whole cells. researchgate.netmdpi.com Optimization of reaction conditions, including temperature, pH, metal ion additives, and cofactors like pyridoxal 5′-phosphate (PLP), is crucial for maximizing D-lysine yield and enantiomeric excess. researchgate.netmdpi.com
A study demonstrated the efficient production of D-lysine from a high concentration of L-lysine (1710 mmol/L) using a two-enzyme cascade system, yielding 750.7 mmol/L of D-lysine with an enantiomeric excess of ≥ 99% after sequential racemization and decarboxylation reactions. researchgate.netmdpi.com The total conversion yield of L-lysine in this process was high, with cadaverine obtained as a byproduct. mdpi.com
The following table summarizes experimental data on D-lysine production from different initial concentrations of L-lysine using a two-enzyme cascade system:
| Initial L-Lysine Concentration (mmol/L) | D-Lysine Titer (mmol/L) | D-Lysine Molar Yield (%) | Total L-Lysine Conversion (%) |
| 680 | 287.2 | 46.9 | - |
| 1030 | - | - | - |
| 1370 | - | - | - |
| 1710 | 750.7 | 48.8 | 99.7 |
Role of Lysine Racemase
Lysine racemase (Lyr, EC 5.1.1.5) is an enzyme that catalyzes the interconversion between L-lysine and D-lysine wikipedia.orguniprot.orgontosight.ai. This enzyme is a pyridoxal 5′-phosphate (PLP)-dependent amino acid racemase plos.orgnih.gov. The racemization process involves the conversion of one enantiomer to the other, facilitating the presence of D-lysine in organisms where it is utilized.
Lysine racemase activity has been observed in various microorganisms, including species of Proteus and Escherichia nih.govnih.gov. For example, a lysine racemase from Proteus mirabilis has shown high activity towards lysine plos.org. The mechanism of PLP-dependent racemases typically involves the formation of an external aldimine between the amino acid substrate and the PLP cofactor, followed by the abstraction of the α-proton by an active-site base, leading to a carbanionic intermediate. Reprotonation on the opposite face of the molecule results in the inversion of configuration at the α-carbon rsc.org.
Lysine racemase can be involved in lysine degradation pathways in bacteria wikipedia.orgnih.gov. In some bacteria, D-lysine produced by racemization can be further catabolized through specific pathways, such as the L-pipecolate pathway nih.govfrontiersin.org. Research has explored the potential of lysine racemase as a selectable marker in transgenic plants, leveraging the observation that L-lysine can be toxic to certain plants while D-lysine supports their growth plos.orgnih.gov.
Role of L-Lysine Decarboxylase
L-Lysine decarboxylase (LDC, EC 4.1.1.18) is an enzyme that catalyzes the decarboxylation of L-lysine to produce cadaverine (1,5-pentanediamine) frontiersin.orgplos.orgcreative-enzymes.com. This reaction removes the carboxyl group from L-lysine, releasing carbon dioxide and forming a biogenic amine. LDC is a key enzyme in the biosynthesis of cadaverine, which serves as a precursor for various industrial polymers, including polyamides and nylon plos.org.
L-Lysine decarboxylase activity is found in various microorganisms, including bacteria and yeast creative-enzymes.com. In enteric bacteria, the inducible LDC (CadA) plays a significant role in the acid stress response by producing cadaverine, which can help neutralize intracellular pH frontiersin.org. There are typically two types of lysine decarboxylases in microorganisms: a constitutive enzyme (LdcC) involved in metabolic roles and an inducible enzyme (CadA) responsive to acidic conditions frontiersin.org.
The catalytic mechanism of L-lysine decarboxylase, like that of other amino acid decarboxylases, involves PLP as a cofactor plos.orgcreative-enzymes.com. The mechanism entails the formation of a Schiff base between L-lysine and PLP, followed by the removal of the carboxyl group and the subsequent release of cadaverine creative-enzymes.com.
In plants, L-lysine decarboxylase catalyzes the first step in the biosynthetic pathway of quinolizidine (B1214090) alkaloids, converting L-lysine into cadaverine oup.com.
Genetic Engineering Approaches in Lysine Biosynthesis Pathways
Genetic engineering has been extensively applied to improve the production of L-lysine, primarily using microorganisms like Corynebacterium glutamicum and Escherichia coli sci-hub.boxnih.govnih.gov. These approaches aim to redirect metabolic flux towards lysine synthesis and overcome regulatory mechanisms that limit production.
Strategies include the amplification, deregulation, or silencing of specific enzymes in the lysine biosynthesis pathway sci-hub.box. Key enzymes targeted for genetic manipulation include aspartate kinase and dihydrodipicolinate synthase, which are subject to feedback inhibition by L-lysine nih.govnih.govmdpi.com. Overexpression of feedback-resistant variants of these enzymes can alleviate this inhibition and increase lysine production nih.govnih.gov.
Genetic engineering techniques such as gene editing (e.g., CRISPR/Cas9) and homologous recombination are used to modify the genomes of production strains nih.govfrontiersin.org. Overexpression of genes encoding key enzymes, knockout of competing metabolic pathways, and optimization of transcriptional regulatory networks are common strategies frontiersin.org. For instance, mutating the gene encoding phosphoenolpyruvate (B93156) carboxylase can increase the supply of lysine precursors by reducing the consumption of pyruvate (B1213749) frontiersin.org.
Genetic engineering has led to significant increases in L-lysine yield in industrial strains sci-hub.boxfrontiersin.org. Strains modified by a combination of conventional mutagenesis and genetic engineering can accumulate high concentrations of L-lysine in the culture medium sci-hub.boxnih.gov.
Research findings highlight the impact of genetic modifications on lysine production. For example, studies in Corynebacterium glutamicum have shown that overexpression of genes like lysC (encoding aspartate kinase) and dapA (encoding dihydrodipicolinate synthase) can lead to lysine overproduction nih.gov.
Data on the impact of genetic engineering on lysine production can be illustrated by comparing yields in wild-type and engineered strains. While specific quantitative data for DL-lysine production via genetic engineering is less commonly the focus compared to L-lysine, the principles and techniques applied to L-lysine biosynthesis are relevant to understanding how genetic manipulation can affect amino acid pathways.
| Genetic Modification Target (in L-Lysine Production Strains) | Effect on Pathway/Regulation | Outcome (typically increased L-Lysine production) | Source |
| Aspartate kinase (feedback-resistant mutant) | Alleviates feedback inhibition by L-lysine | Increased flux through the aspartate pathway | nih.govnih.gov |
| Dihydrodipicolinate synthase (overexpression) | Increases flux through the committed step of lysine synthesis | Increased lysine synthesis | nih.govnih.gov |
| Phosphoenolpyruvate carboxylase (mutation) | Reduces pyruvate consumption, increases precursor supply | Enhanced lysine production | frontiersin.org |
| Knockout of competing pathways | Redirects metabolic intermediates towards lysine synthesis | Increased lysine yield | frontiersin.org |
The development of biosensors and high-throughput screening methods further aids in identifying and developing high-yield strains frontiersin.org.
Metabolic Pathways and Mechanisms Involving Lysine Enantiomers
Catabolism Pathways of Lysine (B10760008)
Lysine catabolism is a critical process for maintaining lysine homeostasis and providing intermediates for other metabolic processes. The predominant pathway varies depending on the tissue and developmental stage.
The saccharopine pathway is the principal route for lysine degradation in mammalian extracerebral tissues, such as the liver and kidneys. rupress.orgnih.govnih.gov This pathway is also found in various microorganisms and plants, where it serves a similar catabolic function. nih.govscispace.com In fungi, however, the reactions of this pathway operate in the reverse direction for lysine biosynthesis. nih.gov The entire saccharopine pathway is confined to the mitochondria. nih.gov
The initial steps of the saccharopine pathway involve the conversion of lysine to α-aminoadipate through the action of three key enzymes. nih.gov In many organisms, the first two enzymatic activities, lysine-ketoglutarate reductase and saccharopine dehydrogenase, are catalyzed by a single bifunctional enzyme. nih.govoup.com
Lysine-α-ketoglutarate reductase (LKR) catalyzes the first and rate-limiting step in the saccharopine pathway. researchgate.net This enzyme facilitates the condensation of L-lysine with α-ketoglutarate to form saccharopine, utilizing NADPH as a cofactor. nih.gov The LKR activity is subject to substrate inhibition at high concentrations of lysine. researchgate.net In mammals, LKR is the N-terminal domain of the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS). nih.gov
The kinetic properties of LKR have been studied in various organisms. For instance, in rat liver mitochondria, the purified LKR was found to be a tetramer with a molecular weight of approximately 230 kDa, composed of subunits of about 52 kDa each. nih.gov The reaction catalyzed by LKR strongly favors the formation of saccharopine. nih.gov
Table 1: Kinetic Properties of Lysine-α-Ketoglutarate Reductase (LKR)
| Organism | Substrate | Km (mM) | Notes |
|---|---|---|---|
| Rat (Liver) | L-Lysine | - | Subject to substrate inhibition at concentrations >15 mmol/L. researchgate.net |
| Arabidopsis | L-Lysine | - | Operates optimally at physiological pH. nih.gov |
| Pig (Liver) | L-Lysine | - | Highest activity in liver mitochondria. researchgate.net |
Saccharopine dehydrogenase (SDH) catalyzes the second step in the pathway, the oxidative deamination of saccharopine to yield α-aminoadipate semialdehyde and glutamate (B1630785), with NAD+ acting as an oxidant. wikipedia.org In mammals and plants, SDH activity is often part of a bifunctional protein that also contains LKR activity. oup.comnih.gov However, monofunctional SDH enzymes also exist. nih.gov
Biochemical characterization of SDH from Arabidopsis revealed that both the bifunctional and monofunctional forms of the enzyme are localized in the cytosol and exhibit an optimal pH above 9.0, suggesting they may operate under suboptimal conditions in the neutral pH of the cytosol. nih.govoup.com The apparent Michaelis constant (Km) values for saccharopine and NAD+ for the Arabidopsis bifunctional SDH at pH 7 were determined to be 0.063 mM and 0.374 mM, respectively. nih.gov
Table 2: Biochemical Properties of Saccharopine Dehydrogenase (SDH)
| Organism | Form | Subcellular Localization | Optimal pH | Km for Saccharopine (mM) | Km for NAD+ (mM) |
|---|---|---|---|---|---|
| Arabidopsis | Bifunctional (LKR/SDH) & Monofunctional | Cytosol | >9.0 | 0.063 (at pH 7) | 0.374 (at pH 7) |
| Mammals | Bifunctional (AASS) | Mitochondria | - | - | - |
The final step in the conversion of lysine to α-aminoadipic acid is catalyzed by α-aminoadipate semialdehyde dehydrogenase (AASADH), also known as L-aminoadipate-semialdehyde dehydrogenase. wikipedia.org This enzyme belongs to the family of oxidoreductases and catalyzes the NAD(P)+-dependent oxidation of α-aminoadipate semialdehyde to α-aminoadipate. wikipedia.org AASADH can utilize both NAD+ and NADP+ as cofactors. wikipedia.org In humans, mutations in the gene encoding AASADH (ALDH7A1) are associated with pyridoxine-dependent epilepsy. rupress.org
α-Aminoadipic Acid (α-AAA): This non-proteinogenic amino acid is a key intermediate in the catabolism of lysine. biocrates.com Elevated levels of α-AAA have been identified as a potential biomarker for an increased risk of developing type 2 diabetes and have been associated with other cardiometabolic risk factors. nih.govdiabetesjournals.orgnih.gov Studies have shown that α-AAA can act as an acidogen, diabetogen, and metabotoxin. biocrates.com In some metabolic disorders, such as glutaric acidemia, elevated levels of α-aminoadipic acid can be observed in plasma. healthmatters.io
Saccharopine: This intermediate is formed from the condensation of lysine and α-ketoglutarate. scispace.com While a necessary component of lysine breakdown, the accumulation of saccharopine can be toxic. nih.govresearchgate.net Research has demonstrated that elevated levels of saccharopine can lead to mitochondrial dysfunction by disrupting mitochondrial dynamics, which can result in developmental delays and liver disease. rupress.orgnih.govresearchgate.net Specifically, saccharopine accumulation has been shown to impair mitochondrial fission. rupress.org
While the saccharopine pathway is predominant in most mammalian tissues, the pipecolate pathway is the major route for lysine catabolism in the adult mammalian brain. rupress.orgnih.gov This pathway is also utilized by various microorganisms for lysine degradation. annualreviews.org The pipecolate pathway is distinct in that it involves the formation of the cyclic intermediate pipecolic acid. nih.gov
In the mammalian brain, the pipecolate pathway is primarily cytosolic and peroxisomal. nih.govnih.gov The initial step is the conversion of the α-amino group of lysine to an α-keto acid, leading to the formation of Δ1-piperideine-2-carboxylate (P2C), which is then reduced to L-pipecolate. nih.gov The two pathways, saccharopine and pipecolate, eventually converge, as pipecolic acid is further metabolized to α-aminoadipate semialdehyde, the same intermediate produced in the saccharopine pathway. nih.gov Interestingly, during fetal brain development, the saccharopine pathway is more active, with a shift towards the pipecolate pathway in the adult brain. nih.govjneurosci.org
In microorganisms like Pseudomonas putida, the pipecolate pathway is also a significant route for lysine catabolism, often operating in parallel with other degradation pathways. annualreviews.org
Pipecolate Pathway in Mammalian Brain and Microorganisms
Conversion of D-Lysine to L-Pipecolate
A primary metabolic route for D-lysine in mammals and other organisms is its conversion to L-pipecolate. nih.gov This transformation is initiated by the oxidative deamination of D-lysine, which leads to the formation of an intermediate that is subsequently reduced to L-pipecolate. nih.gov This pathway effectively converts the D-isomer into a metabolite that can be further utilized by the organism. For instance, in Nicotiana glauca, L-pipecolate is an intermediate in the conversion of D-lysine into L-lysine.
Role of D-Amino Acid Oxidase (DAAO)
The enzyme D-amino acid oxidase (DAAO) is a flavoenzyme that plays a pivotal role in the metabolism of D-amino acids by catalyzing their oxidative deamination. nih.govfrontiersin.org DAAO is highly active against neutral D-amino acids and is responsible for initiating the breakdown of D-lysine. nih.govwikipedia.org The enzyme converts D-lysine into its corresponding α-keto acid, α-keto-ε-aminocaproate. nih.gov This reaction is a critical first step in the pathway that transforms D-lysine into other metabolic intermediates. nih.gov The activity of DAAO is particularly high in the kidney and liver, which are the main sites for D-amino acid metabolism. nih.govfrontiersin.org
Ketimine Intermediates (e.g., Δ1-Piperideine-2-Carboxylate)
The product of D-lysine's oxidative deamination by DAAO, α-keto-ε-aminocaproate, spontaneously cyclizes to form the ketimine intermediate, Δ1-piperideine-2-carboxylate (P2C). nih.gov This cyclic compound is a key branch point in the metabolic pathway. nih.gov P2C can then be reduced to L-pipecolate by the enzyme P2C reductase. nih.gov The formation and subsequent reduction of this ketimine intermediate are essential for the stereospecific conversion of D-lysine into L-pipecolate. nih.gov In the bacterium Pseudomonas putida, a Δ1-piperideine-2-carboxylate reductase has been isolated and characterized, which catalyzes this irreversible step. nih.govnih.gov
| Pathway Step | Enzyme | Substrate | Product | Organism/Tissue |
| Oxidative Deamination | D-Amino Acid Oxidase (DAAO) | D-Lysine | α-Keto-ε-aminocaproate | Mammalian Kidney & Liver |
| Cyclization | Spontaneous | α-Keto-ε-aminocaproate | Δ1-Piperideine-2-Carboxylate (P2C) | Mammals |
| Reduction | P2C Reductase | Δ1-Piperideine-2-Carboxylate (P2C) | L-Pipecolate | Mammals, Pseudomonas putida |
Coenzyme A (CoA)-Independent Route of L-Lysine Degradation in Specific Bacteria
While many organisms utilize CoA-dependent pathways for L-lysine degradation, certain bacteria, such as Pseudomonas putida, employ a CoA-independent route. In this pathway, L-lysine is converted to δ-aminovalerate. Another example of a CoA-independent pathway is observed in Bacillus thuringiensis, where L-lysine is converted to β-lysine by lysine-2,3-aminomutase. researchgate.net This is then further metabolized through a series of reactions involving acetylation, deamination, and cleavage to ultimately yield succinate, which can enter the tricarboxylic acid (TCA) cycle. researchgate.net These alternative routes demonstrate the metabolic versatility of bacteria in utilizing L-lysine as a carbon and energy source.
Regulation of Lysine Catabolism
The breakdown of lysine is a carefully controlled process to maintain cellular homeostasis. In plants, lysine catabolism is regulated by both the rate of its synthesis and the expression of catabolic enzymes. nih.gov The first two enzymes of the primary lysine degradation pathway, lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH), are encoded by a single gene and are subject to developmental, hormonal, and stress-related regulation. nih.govoup.com For example, the hormone abscisic acid and conditions of sugar starvation can lead to an increase in free lysine levels, influencing the expression of these enzymes. oup.com This intricate regulation ensures that lysine levels are finely tuned to meet the metabolic needs of the organism and respond to environmental cues. nih.gov
Lysine Transport Mechanisms
The transport of lysine is mediated by a variety of specialized protein transporters embedded within cell membranes. These transporters exhibit distinct characteristics in terms of energy dependence, substrate specificity, and tissue location.
The absorption of lysine from the diet occurs in the small intestine, involving transport across both the apical and basolateral membranes of intestinal epithelial cells. Studies using human cultured intestinal cells (Caco-2) have been instrumental in elucidating these mechanisms. L-lysine is primarily transported in the apical to basolateral direction, with transport in the opposite direction being significantly lower. This transport consists of both saturable and nonsaturable components.
The transport of cationic amino acids, including lysine, in intestinal cells involves antiporters on both the apical and basolateral sides. On the apical membrane, the SLC7A9 transporter (formed by SLC7 and rBAT) facilitates the influx of cationic amino acids in exchange for neutral amino acids. The sodium-dependent transporter B0,+AT1 (SLC6A14) also contributes to this uptake. On the basolateral side, the SLC7A7 transporter (formed by SLC7 and 4F2hc) is responsible for the efflux of cationic amino acids.
Summary of Lysine Transport in Intestinal Epithelial Cells
| Membrane | Transport Direction | Sodium Dependence | Key Transporters | Reference |
|---|---|---|---|---|
| Apical | Uptake (Influx) | Independent | SLC7A9/rBAT, B0,+AT1 (SLC6A14) | |
| Basolateral | Efflux | Dependent | SLC7A7/4F2hc |
The uptake of lysine in the intestine is highly stereospecific, with a clear preference for the L-isomer over the D-isomer. Competition experiments have demonstrated that the uptake of L-lysine is shared by other cationic amino acids and large neutral amino acids. This indicates that these amino acids likely utilize the same transport systems.
The kidneys play a vital role in maintaining amino acid homeostasis by reabsorbing filtered amino acids, including lysine, from the primary urine back into the bloodstream. This reabsorption is a transcellular process occurring in the proximal tubule epithelial cells.
Kinetic studies of lysine transport in cultured human renal epithelial cells have revealed the presence of two distinct uptake systems: a high-affinity system and a low-affinity system. The transport of lysine in the kidney is competitively inhibited by other dibasic amino acids such as arginine and ornithine, providing evidence for a shared transport system. In cases of lysinuric protein intolerance, a genetic disorder, there is impaired absorption of arginine, lysine, and ornithine in both the small intestine and the proximal tubules of the kidneys due to a mutation in the SLC7A7 transporter.
Kinetic Parameters of Lysine Uptake in Human Renal Epithelial Cells
| System | Apparent Kt (mmol/L) | Vmax (mmol/L cell water/min) | Reference |
|---|---|---|---|
| High-Affinity | 0.14 | 0.041 | |
| Low-Affinity | 5 | 0.167 |
The transport of cationic amino acids like lysine is mediated by specific protein families, including the cationic amino acid transporters (CATs), also known as system y+. System y+ is a major pathway for the sodium-independent transport of lysine, arginine, and ornithine across the plasma membrane of non-epithelial cells. The driving force for this transport is the electrochemical gradient of the amino acids.
In the rat brain, the transport of cationic amino acids from the blood into the brain across the blood-brain barrier is facilitated by a saturable carrier with properties matching those of System y+. This transport is sodium-independent and follows Michaelis-Menten kinetics. The mRNA for System y+ is significantly enriched in the cerebral microvessels that form the blood-brain barrier.
Another important transport system is system y+L, which can transport both cationic and neutral amino acids. Its specificity is modulated by the ionic composition of the medium. In a sodium-containing medium, it has a high affinity for both L-lysine and the neutral amino acid L-leucine.
Kinetic Constants for System y+L in Sodium Medium
| Amino Acid | Constant Type | Value (µM) | Reference |
|---|---|---|---|
| L-Lysine | Half-saturation (Km) | 9.5 ± 0.67 | |
| L-Leucine | Inhibition (Ki) | 10.7 ± 0.72 |
Bacteria have evolved efficient systems to take up essential amino acids like lysine from their environment. The transport mechanisms can vary between different bacterial species.
In Escherichia coli, lysine uptake is mediated by two distinct transport systems. One system is specific for lysine, while the other also transports arginine and ornithine.
Pseudomonas putida, which can utilize lysine as a source of carbon and energy, possesses two active transport systems for lysine: a high-affinity system that is inhibited by arginine and ornithine, and a low-affinity system. In contrast, Pseudomonas acidovorans, which cannot degrade lysine, has a single high-affinity transport system specific for lysine.
Streptococcus faecalis also has two systems for L-lysine transport. A high-affinity system appears to be specific for L-lysine and requires an energy source, while a second system transports both L-lysine and L-arginine and does not seem to require energy. The export of L-lysine from microbial cells into the surrounding medium is an efficient, active process carried out by a lysine export carrier protein.
Lysine Transport Systems in Various Bacteria
| Bacterium | Number of Systems | Characteristics | Reference |
|---|---|---|---|
| Escherichia coli | Two | One lysine-specific; one for lysine, arginine, and ornithine (LAO system). | |
| Pseudomonas putida | Two | High-affinity (inhibited by arginine, ornithine) and low-affinity systems. | |
| Pseudomonas acidovorans | One | High-affinity, lysine-specific system. | |
| Streptococcus faecalis | Two | High-affinity, energy-dependent, lysine-specific system; another for lysine and arginine (no energy requirement). |
Intestinal Absorption and Efflux Mechanisms
Protein Integration and Structural Roles
Lysine is a fundamental component in the intricate world of cellular biology, primarily serving as an essential building block for proteins. Its unique chemical properties dictate not only its incorporation into polypeptide chains but also its significant contribution to the final three-dimensional structure and stability of proteins.
Lysine is one of the nine essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet. Its most critical role is in proteinogenesis, the process of protein synthesis. During translation, specific codons in messenger RNA (mRNA), namely AAA and AAG, signal the incorporation of lysine into the growing polypeptide chain. This makes lysine a crucial constituent of a vast array of proteins, including enzymes, hormones, antibodies, and structural proteins like collagen. A deficiency in lysine can directly impede protein synthesis, affecting fundamental processes such as tissue growth and repair.
The structure of lysine is characterized by a side chain ending in a positively charged ε-amino group at physiological pH. This feature makes lysine somewhat amphipathic, with a hydrophobic carbon tail and a charged, hydrophilic end. This duality allows it to be positioned both within the protein's core and, more commonly, on the exterior surface where it can interact with the aqueous cellular environment.
The positively charged side chain is pivotal for protein stability, engaging in two key types of non-covalent interactions:
Hydrogen Bonding: The amino group on lysine's side chain can act as a hydrogen bond donor, forming connections with hydrogen bond acceptors on other amino acid residues like aspartic acid and glutamic acid. These interactions contribute to the stabilization of secondary and tertiary protein structures.
Salt Bridges: A salt bridge is a combination of hydrogen bonding and an electrostatic (ionic) interaction. Lysine's cationic ammonium (B1175870) group (RNH3+) frequently forms salt bridges with the anionic carboxylate groups (RCOO−) of aspartic acid or glutamic acid. These interactions are crucial for maintaining the specific, functional three-dimensional shape of many proteins.
| Interaction Type | Description | Interacting Partners | Significance |
|---|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom in lysine's amino group and an electronegative atom. | Polar amino acids (e.g., Aspartic Acid, Glutamic Acid). | Contributes to the stability of protein secondary and tertiary structures. |
| Salt Bridges | A combination of hydrogen bonding and ionic bonding between oppositely charged residues. | Negatively charged amino acids (Aspartic Acid, Glutamic Acid). | Crucial for stabilizing the folded conformation of proteins. |
Lysine plays an indispensable structural role in collagen, the most abundant protein in vertebrates. The stability and tensile strength of collagen fibrils depend heavily on the formation of covalent intermolecular cross-links, a process orchestrated by lysine residues.
The process begins inside the cell with the hydroxylation of specific lysine residues to form hydroxylysine. After the collagen molecules are secreted into the extracellular space, an enzyme called lysyl oxidase acts on lysine and hydroxylysine residues located in the telopeptide regions of the collagen molecules. This enzyme catalyzes an oxidative deamination, converting the amino groups into reactive aldehydes. These aldehydes then spontaneously undergo condensation reactions with other lysine or hydroxylysine residues on adjacent collagen molecules, forming strong covalent cross-links that stabilize the entire collagen fibril.
Post-Translational Modifications (PTMs) Involving Lysine Residues
Beyond its role as a structural component, lysine is a frequent target for a wide variety of post-translational modifications (PTMs). These reversible chemical alterations to lysine's side chain can dramatically alter a protein's function, localization, and interactions.
Lysine methylation is a common PTM where one, two, or three methyl groups are added to the ε-amino group of a lysine residue. This modification is particularly critical in the regulation of chromatin structure and gene transcription through the modification of histone proteins. Depending on the specific lysine residue on the histone tail that is methylated and the degree of methylation (mono-, di-, or tri-), the modification can serve as a marker for either gene activation or repression. For instance, methylation on histone H3 at lysine 9 (H3K9) is typically a marker for gene silencing, while methylation on H3K4 is associated with active transcription.
| Modification | Abbreviation | Description | Common Role |
|---|---|---|---|
| Mono-methylation | KMe1 | Addition of a single methyl group to the lysine side chain. | Transcriptional regulation. |
| Di-methylation | KMe2 | Addition of two methyl groups to the lysine side chain. | Gene silencing or activation, depending on the site. |
| Tri-methylation | KMe3 | Addition of three methyl groups to the lysine side chain. | Associated with gene activation markers. |
Just as methylation is a regulated process, so is its removal. The discovery of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, provided direct evidence that histone lysine methylation is a dynamic and reversible mark. LSD1 is a flavin-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2). It is, however, incapable of demethylating tri-methylated lysine because the chemical mechanism requires a lone pair of electrons on the nitrogen, which is absent in the tri-methylated state.
The catalytic mechanism of LSD1 is an oxidative process that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor.
Oxidation : The reaction begins with the FAD cofactor abstracting a hydride from the methyl group of the target lysine.
Iminium Ion Formation : This oxidation generates an unstable iminium ion intermediate.
Hydrolysis : The iminium ion is then hydrolyzed by a water molecule.
Product Release : This leads to the formation of an unstable intermediate that rapidly decomposes, releasing formaldehyde (B43269) and the demethylated lysine residue. The FAD cofactor is subsequently reoxidized by molecular oxygen.
This enzymatic action allows for precise control over the methylation status of histones, playing a crucial role in the epigenetic regulation of gene expression.
Cellular Signaling Pathways Modulated by Lysine
Lysine is not only a building block for proteins but also acts as a signaling molecule that can modulate key cellular pathways controlling growth and metabolism.
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTOR complex 1 (mTORC1) and mTORC2. mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly sensitive to the availability of amino acids.
Several studies have demonstrated that lysine can activate the mTORC1 signaling pathway. In response to sufficient amino acid levels, including lysine, mTORC1 is recruited to the lysosomal surface. This recruitment is a critical step for its activation by the small GTPase Rheb. Once activated, mTORC1 phosphorylates downstream targets, such as S6 kinase (S6K) and 4E-BP1, to promote protein synthesis and inhibit autophagy, thereby driving cell growth. Research has shown that lysine supplementation can enhance mTORC1 pathway phosphorylation, leading to increased protein synthesis and cell proliferation, for example, in skeletal muscle satellite cells. Conversely, lysine deprivation inhibits the mTORC1 pathway, resulting in decreased cell viability and protein synthesis, and an increase in apoptosis and autophagy. Thus, lysine acts as a crucial signaling molecule, informing the cell of nutrient availability to appropriately regulate the mTORC1 pathway.
Cellular and Molecular Dynamics of Lysine
Janus Kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 5 (STAT5) Pathways
Lysine is a crucial amino acid that participates in the Janus Kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway in multifaceted ways. Its role extends from being a fundamental structural component necessary for signal initiation to acting as a modulator of pathway activation and gene expression. The JAK2-STAT5 pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in processes like cell proliferation, differentiation, and survival.
Research has demonstrated that lysine can directly influence the activity of this pathway. In studies involving bovine mammary epithelial cells, the supplementation of L-lysine was found to significantly enhance the expression of key components of the pathway, thereby promoting protein synthesis. This suggests that lysine availability can be a regulatory factor for cellular processes controlled by JAK2-STAT5 signaling.
Detailed findings from this research quantified the impact of lysine on STAT5 expression and activation. The presence of lysine in the culture medium led to a notable increase in both the transcription and the functional phosphorylation of STAT5.
Table 1: Effect of Lysine Supplementation on STAT5 Expression in Bovine Mammary Epithelial Cells
| Component | Metric | Percentage Increase |
|---|---|---|
| STAT5 | mRNA Expression | 27% |
| STAT5 | Phosphorylated Protein | 21% |
Data sourced from a study on bovine mammary epithelial cells, comparing lysine-supplemented cultures to controls without lysine.
Beyond modulating the expression of pathway components, specific lysine residues within the receptor complexes that initiate JAK2-STAT5 signaling are indispensable for the pathway's structural integrity and function. Research on the common β chain of the interleukin-5 receptor has identified a critical role for three specific lysine residues (Lys457, Lys461, and Lys467). The presence of this cluster of lysine residues is a prerequisite for the binding of JAK1/2 to the receptor. This binding event is an essential step for subsequent receptor ubiquitination, endocytosis, and the propagation of the downstream signal. The absence or mutation of these critical lysine residues results in reduced JAK2 association with the receptor, leading to blunted signaling even when the stimulating cytokine is present.
Therefore, the molecular dynamics of lysine within the JAK2-STAT5 pathway are characterized by two distinct but complementary functions. Firstly, lysine as a nutrient can upregulate the expression and phosphorylation of STAT5, amplifying the signaling output. Secondly, lysine as a structural element within receptor proteins is fundamentally required for the initial recruitment and binding of JAK2, which is the trigger for the entire signaling cascade.
Biological Systems and Organismal Studies of Lysine Metabolism
Lysine (B10760008) Metabolism in Mammals (Human and Animal Models)
Lysine is an essential amino acid for mammals, meaning it cannot be synthesized endogenously and must be obtained through the diet. cabidigitallibrary.orgphysiology.orgnih.govresearchgate.net Its metabolism in mammals is complex and varies depending on the tissue.
Tissue-Specific Lysine Metabolism
Lysine metabolism exhibits tissue specificity in mammals. physiology.orgphysiology.org The primary site for lysine catabolism in mammals, including humans, appears to be the liver. nih.govresearchgate.net However, other tissues also play a role.
Two main pathways are involved in lysine degradation in mammals: the saccharopine pathway and the pipecolate pathway. physiology.orgnih.govresearchgate.net These pathways differ in the initial steps and cellular localization but eventually converge.
The saccharopine pathway is considered the predominant route for lysine degradation in extracerebral tissues, such as the liver and kidney. nih.govresearchgate.netresearchgate.netfrontiersin.org This pathway is primarily mitochondrial and involves the conversion of lysine to saccharopine and subsequently to α-aminoadipic acid (α-AAA). nih.govresearchgate.netnih.govannualreviews.org
In contrast, the pipecolate pathway was historically thought to be predominant in the adult mammalian brain. nih.govresearchgate.net This pathway is mainly peroxisomal and cytosolic. nih.gov However, more recent studies suggest that the saccharopine pathway is also predominant in human brain cells and that both pathways may be active in mouse brain. researchgate.net The pipecolate pathway involves the formation of pipecolic acid as an intermediate. nih.govresearchgate.netannualreviews.org
Both pathways converge at the intermediate α-aminoadipic semialdehyde (AASA), which is in equilibrium with Δ¹-piperideine-6-carboxylate (P6C). nih.govresearchgate.net AASA is then oxidized to α-aminoadipate by α-aminoadipate semialdehyde dehydrogenase (AASADH), an enzyme involved in both pathways. researchgate.netfrontiersin.org
Studies using isotopic tracers, such as L-[α-¹⁵N] or L-[ε-¹⁵N]lysine, have provided insights into tissue-specific lysine catabolism. For instance, experiments in mice have indicated that lysine catabolism in the liver, kidney, and brain occurs through the saccharopine pathway, with no evidence for α-aminoadipate synthesis via the pipecolate pathway in these tissues using this method. frontiersin.org
The kidney also plays a significant role in lysine metabolism, including the conversion of the lysine metabolite γ-butyrobetaine to carnitine. physiology.orgresearchgate.net The saccharopine pathway is reported to be very active in the kidney. researchgate.net
Role of Intestinal Microflora in Lysine Homeostasis
The intestinal microflora plays a notable role in lysine homeostasis in humans and other non-ruminant mammals. physiology.orgresearchgate.netphysiology.org Gut bacteria are capable of synthesizing lysine from endogenous amino acids and other nitrogen sources. nih.govresearchgate.netresearchgate.net
Studies using ¹⁵N-labeled tracers, such as ¹⁵NH₄Cl or ¹⁵N₂-urea, have demonstrated the synthesis of ¹⁵N-lysine by gut microbes and its subsequent appearance in the host's lysine pool. nih.govresearchgate.netphysiology.org While the exact quantitative contribution of microbial lysine to host lysine homeostasis can be challenging to determine precisely with current methods, research suggests it can be significant. nih.govphysiology.orgphysiology.org Estimates in non-ruminant mammals indicate that between 1% and 20% of lysine can be derived from intestinal microflora. physiology.org Studies in humans have shown that lysine derived from fecal microbial protein accounted for 5% to 9% of the plasma lysine appearance rate, while with ileal microbial lysine enrichment, the contribution was estimated to be as high as 44%. physiology.orgphysiology.org
The intestinal microbiota's contribution to lysine homeostasis is particularly relevant in situations of limited dietary lysine intake. nih.govresearchgate.net Furthermore, some bacteria involved in lysine biosynthesis, such as Prevotella, have been linked to human aging and physical frailty, suggesting a potential connection between microbial lysine production and host health outcomes. mdpi.com
Lysine Kinetics and Dietary Impact on Amino Acid Metabolism
Lysine kinetics, including its absorption, turnover, and oxidation, are influenced by dietary intake. nih.govresearchgate.net Lysine is rapidly absorbed from the intestine after the digestion of dietary proteins. physiology.orgresearchgate.net
Studies using stable isotopic tracers, such as L-[1-¹³C]lysine, have been employed to investigate lysine kinetics in humans. nih.gov These studies have shown that as dietary lysine intake decreases, the enrichment of the tracer in plasma lysine increases, while the excretion of the labeled carbon in expired CO₂ decreases. nih.gov This indicates reduced lysine oxidation at lower dietary intakes, suggesting that lysine is being conserved for essential processes like protein synthesis. nih.gov
Research in young men has indicated that consuming more than 32 mg of lysine per kg of body weight per day prevented changes in plasma amino acid concentrations characteristic of dietary lysine inadequacy. nih.gov Lysine oxidation was estimated to exceed an intake of 20 mg/kg/day, implying that the lysine needed for body protein maintenance is likely higher than this value. nih.gov
Dietary lysine levels can also impact the metabolism of other amino acids. Studies in animals have shown that manipulating the dietary arginine/lysine ratio can influence cholesterol metabolism, although adding single amino acids to adjust this ratio may not always be effective in ameliorating cholesterol levels. tandfonline.com In dogs, increasing the dietary lysine:calorie ratio linearly increased nitrogen absorption and showed a positive linear trend with protein turnover. uky.edu
Data from a study on lysine kinetics in young men at graded lysine intakes illustrate the relationship between dietary lysine and its metabolic fate:
| Dietary Lysine Intake (mg/kg/day) | Plasma [1-¹³C]Lysine Enrichment | ¹³C Excretion in CO₂ |
| Decreasing | Increasing | Decreasing |
This table summarizes the observed changes in tracer enrichment, indicating altered lysine metabolism in response to varying dietary supply. nih.gov
Genetic Disorders of Lysine Metabolism (e.g., Hyperlysinemia)
Genetic disorders of lysine metabolism are rare autosomal recessive conditions resulting from defects in the enzymes involved in lysine degradation. orpha.netwikipedia.orgmhmedical.com Hyperlysinemia is a prominent example, characterized by elevated levels of lysine in the blood and cerebrospinal fluid. orpha.netwikipedia.org
Hyperlysinemia type I is typically caused by mutations in the AASS gene, which encodes α-aminoadipic semialdehyde synthase (AASS). nih.govwikipedia.orgmhmedical.com This bifunctional enzyme possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activities, catalyzing the initial steps of the saccharopine pathway of lysine degradation. nih.govmhmedical.com Defects in AASS lead to reduced activity of these enzymes, causing the accumulation of lysine and related metabolites like saccharopine. mhmedical.com
While hyperlysinemia can be associated with a variable phenotype including neurological manifestations such as seizures, hypotonia, and developmental delay, isolated hyperlysinemia is often considered a benign metabolic condition. nih.govorpha.netwikipedia.orgmhmedical.com The severity of clinical presentation can vary, and in some cases, neurological issues may be linked to contiguous gene deletions affecting AASS and other genes. nih.gov
Another related disorder is saccharopinuria, a variant where saccharopine dehydrogenase activity is particularly deficient, leading to prominent saccharopinuria along with hyperlysinemia and lysinuria. mhmedical.com Other disorders involving lysine metabolism include 2-ketoadipic acidemia and glutaric acidemia type I, which affect downstream steps in the degradation pathway. msdmanuals.com
A summary of selected lysine metabolism disorders:
| Disorder | Defective Protein/Enzyme | Biochemical Profile | Clinical Features (Variable) |
| Hyperlysinemia | Lysine:alpha-ketoglutarate reductase | Hyperlysinemia, lysinuria, mild saccharopinuria | Seizures, hypotonia, developmental delay; often benign |
| Saccharopinuria | Alpha-aminoadipic semialdehyde-glutamate reductase | Elevated urine lysine, citrulline, histidine, saccharopine | Intellectual disability, spastic diplegia, short stature |
| 2-Ketoadipic acidemia | 2-Ketoadipic dehydrogenase | Elevated urine 2-ketoadipate, 2-aminoadipate, 2-hydroxyadipate | Benign |
| Glutaric acidemia type I | Glutaryl CoA dehydrogenase | Elevated urinary glutaric acid and 2-hydroxyglytaric acid | Dystonia, dyskinesia, degeneration of caudate and putamen |
This table provides an overview of some inherited disorders affecting lysine metabolism and their associated characteristics. msdmanuals.com
Lysine Metabolism in Microorganisms (Bacteria, Fungi, Yeast)
Microorganisms, unlike mammals, are capable of synthesizing lysine de novo. cabidigitallibrary.orgnih.govcabidigitallibrary.orgusask.ca The pathways for lysine biosynthesis differ between different microbial groups.
Bacteria and plants primarily synthesize lysine via the diaminopimelate (DAP) pathway, which starts from aspartate. cabidigitallibrary.orgnih.govresearchgate.netnih.gov This pathway involves meso-diaminopimelate as a key intermediate. cabidigitallibrary.orgresearchgate.net
Fungi, including yeasts, and some archaeal species utilize the α-aminoadipate (α-AAA) pathway for lysine biosynthesis. cabidigitallibrary.orgnih.govresearchgate.netnih.gov This pathway originates from α-ketoglutarate. nih.govresearchgate.netnih.govtandfonline.com The α-AAA pathway in fungi typically involves eight enzyme-catalyzed steps. nih.gov Notably, some bacteria, like Thermus thermophilus, also synthesize lysine via the α-AAA pathway. tandfonline.com
In addition to biosynthesis, microorganisms also metabolize lysine through various degradation pathways. For example, some bacteria possess lysine decarboxylase, which converts lysine into cadaverine (B124047). frontiersin.orgcabidigitallibrary.org
Regulation of Lysine Biosynthesis and Overproduction
Lysine biosynthesis in microorganisms is subject to intricate regulatory mechanisms at both genetic and biochemical levels. nih.gov Feedback inhibition, where the end product (lysine) inhibits the activity of an enzyme early in the pathway, is a common regulatory mechanism. nih.govtandfonline.com
In the α-AAA pathway used by fungi and some bacteria, homocitrate synthase (HCS), the first enzyme in the pathway, is a key regulatory point and is subject to feedback inhibition by lysine. nih.govtandfonline.comresearchgate.net Structural and biochemical analyses of HCS from different organisms have shown that this feedback inhibition is often competitive with the substrate 2-oxoglutarate. nih.govresearchgate.net
Transcriptional regulation also plays a role in controlling lysine biosynthesis. For instance, in Thermus thermophilus, the promoter of the lysine biosynthetic gene cluster is controlled by lysine through a leader peptide-mediated transcriptional attenuation mechanism. tandfonline.com
The understanding of these regulatory mechanisms has been crucial for the industrial overproduction of lysine using microbial fermentation. mdpi.comscialert.net Strains of bacteria, particularly Corynebacterium glutamicum, are widely used for the large-scale production of L-lysine. mdpi.comscialert.net Strategies to enhance lysine production often involve altering metabolic regulation mechanisms, such as introducing mutations that cancel feedback inhibition of key enzymes like aspartate kinase in the DAP pathway. tandfonline.comscialert.net
While bacteria are the primary organisms for industrial lysine production, yeasts like Saccharomyces cerevisiae are also being explored as hosts, particularly for food- and pharmaceutical-grade lysine, due to their generally recognized as safe (GRAS) status. nih.govresearchgate.net Rational design of enzymes like HCS in yeast to reduce feedback inhibition has shown promise in increasing intracellular lysine content. nih.govresearchgate.net
Data illustrating the impact of modifying homocitrate synthase on intracellular lysine content in Saccharomyces cerevisiae:
| HCS Variant | Relative Lysine Content (vs. Wild-Type) |
| Wild-Type | 1.00 |
| Ser385Phe | 3.14 |
| Ser385Glu | 4.62 |
This table shows that specific mutations in homocitrate synthase can significantly increase intracellular lysine accumulation in yeast by reducing feedback inhibition. researchgate.net
Lysine Decarboxylase Activity and Cadaverine Production
Lysine decarboxylase (LDC) is a key enzyme involved in the metabolism of L-lysine, catalyzing its decarboxylation to produce cadaverine (1,5-diaminopentane) and carbon dioxide. This reaction is a significant route for L-lysine catabolism in various organisms, including bacteria and plants. Cadaverine is a natural polyamine with diverse bioactivities. engineering.org.cn
In bacteria, two primary types of LDCs have been identified: the constitutive LdcC and the inducible CadA. engineering.org.cnnih.gov LdcC typically functions in basic or neutral pH conditions, while CadA is induced under acidic stress and plays a crucial role in protecting cells against low pH environments. engineering.org.cnnih.govfrontiersin.org The cadBA operon, encoding for CadA and a lysine/cadaverine antiporter (CadB), is regulated by the protein CadC and is induced by factors such as low pH, excess L-lysine, and low oxygen concentrations. nih.govfrontiersin.org
Cadaverine production through microbial fermentation, particularly using engineered Escherichia coli strains, has gained interest for its application in synthesizing bio-based polyamides. engineering.org.cnfrontiersin.org Studies have focused on optimizing L-lysine conversion to cadaverine using recombinant E. coli strains expressing LDC. For instance, a recombinant E. coli strain expressing LDC from Hafnia alvei demonstrated higher cadaverine production compared to strains expressing E. coli LDC variants. mdpi.com The activity of LDC is dependent on pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor. engineering.org.cnmdpi.comgoogle.com
Research findings highlight the efficiency of whole-cell bioconversion for cadaverine production. One study reported a cadaverine titer of 136 g/L with a 97% molar yield from 200 g/L of L-lysine using a recombinant H. alvei LDC expressing E. coli strain. mdpi.com
| Enzyme Source | Substrate Concentration (g/L) | Cadaverine Titer (g/L) | Molar Yield (%) | Reference |
| Hafnia alvei LDC in E. coli | 200 | 136.3 | 97 | mdpi.com |
| E. coli LDC in E. coli | 200 | 132.8 | 95 | mdpi.com |
These findings underscore the potential of engineered microorganisms and optimized LDC activity for efficient cadaverine biosynthesis.
Connection to Central Carbon Metabolism and Production of Commodity Chemicals
Lysine metabolism is intricately linked to central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle. While the primary focus of LDC activity is cadaverine production, other lysine catabolic pathways connect to central metabolic routes. For example, the saccharopine pathway, a major route for lysine degradation in both plants and animals, ultimately leads to the production of acetyl-CoA and glutamate (B1630785), which can feed into the TCA cycle. researchgate.netannualreviews.org
In microorganisms, the connection between lysine metabolism and central carbon metabolism is exploited for the production of commodity chemicals like cadaverine. By engineering metabolic pathways, microorganisms can be directed to channel carbon sources efficiently towards L-lysine synthesis and subsequent decarboxylation to cadaverine. frontiersin.org For instance, engineered E. coli strains have been developed that utilize glucose and glycerol (B35011) as carbon sources for cadaverine production. frontiersin.org
Cadaverine itself is a valuable building block for the synthesis of bio-based polyamides, offering an environmentally friendly alternative to petroleum-based nylons. engineering.org.cnfrontiersin.orgmdpi.com The bio-production of cadaverine from renewable resources through microbial fermentation represents a direct link between microbial lysine metabolism and the sustainable production of industrial chemicals.
Lysine Metabolism in Plants
In plants, lysine is an essential amino acid that plays roles beyond protein synthesis. It is involved in various metabolic pathways, including those related to energy and carbohydrate metabolism, stress responses, and the synthesis of signaling molecules. frontiersin.org Plants synthesize lysine via the diaminopimelic acid (DAP) pathway. nih.govfrontiersin.org
Regulation of Lysine Biosynthesis in Cereal Crops
Lysine is often a limiting essential amino acid in cereal crops, making the regulation of its biosynthesis a critical area of study for improving nutritional value. frontiersin.orgnih.govscielo.brplos.org The first committed step in lysine biosynthesis via the DAP pathway is catalyzed by dihydrodipicolinate synthase (DHDPS). nih.govscielo.brplos.org DHDPS is allosterically regulated by L-lysine, exhibiting feedback inhibition. nih.govnih.govscielo.brplos.org This feedback mechanism is a primary control point for regulating lysine levels in plants. nih.govscielo.br
Studies in Arabidopsis thaliana have shown that different isoforms of DHDPS can exhibit differential allosteric regulation by L-lysine, suggesting a complex regulatory network. nih.gov While DHDPS plays a major role in regulating biosynthesis, lysine catabolism also contributes to controlling lysine levels, particularly in cereal seeds. nih.govscielo.br Despite the understanding of these regulatory mechanisms, increasing lysine content in cereal crops through genetic manipulation remains a challenge, although progress has been made with the development of quality protein maize lines. nih.govscielo.brplos.org
| Enzyme | Pathway | Regulation by Lysine | Role in Lysine Metabolism | Reference |
| Dihydrodipicolinate Synthase (DHDPS) | Biosynthesis | Feedback inhibition | Rate-limiting step | nih.govscielo.brplos.org |
| Lysine-Ketoglutarate Reductase (LKR) | Catabolism | Involved in control | Initial step in saccharopine pathway | researchgate.netannualreviews.orgnih.govscielo.br |
| Saccharopine Dehydrogenase (SDH) | Catabolism | Involved in control | Second step in saccharopine pathway | researchgate.netannualreviews.orgnih.govscielo.br |
Complex transcriptional and posttranscriptional controls, as well as intracellular compartmentalization of enzymes, also contribute to the regulation of lysine metabolism during plant growth and development. nih.gov
Lysine Catabolism in Plant Responses to Stress (Abiotic and Biotic)
Lysine catabolism plays a significant role in plant responses to both abiotic and biotic stresses. researchgate.netfrontiersin.orgfrontiersin.orgnih.govmdpi.comnih.gov The saccharopine pathway is the main route for lysine degradation in plants and has been implicated in stress responses. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov Under conditions of salt and osmotic stress, the expression of enzymes in the saccharopine pathway, such as LKR/SDH, can increase, leading to enhanced lysine catabolism. frontiersin.orgfrontiersin.orgnih.gov This catabolism can produce metabolites like glutamate and pipecolate, which are associated with stress tolerance. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov
While the saccharopine pathway's involvement in abiotic stress is well-supported, its direct role in biotic stress responses is less clear. frontiersin.org However, a recently discovered lysine catabolic pathway leading to the synthesis of N-hydroxypipecolic acid (NHP) has been shown to be critical for inducing systemic acquired resistance (SAR) in plants against pathogens. frontiersin.orgmdpi.comnih.gov This pathway involves enzymes like ALD1 and SARD4, which convert lysine to pipecolic acid, which is then converted to NHP by FMO1. mdpi.comnih.gov NHP acts as a signaling molecule that activates plant immune responses. nih.gov
Studies indicate that lysine catabolism is induced by both biotic and abiotic stresses, with connections to the synthesis of molecules involved in plant immunity and defense. mdpi.com
Role of Lysine Decarboxylase in Plant Defense Mechanisms
Lysine decarboxylase (LDC) also plays a role in plant defense mechanisms, primarily through the production of cadaverine. researchgate.netnih.gov Cadaverine is a diamine that can function as a biomolecule involved in plant defense against pathogens and herbivores. researchgate.net
Research on the infestation of plants by aphids has shown changes in LDC activity within plant tissues. researchgate.net For example, aphid infestation has been observed to increase LDC activity in some plant genotypes, suggesting a potential role for cadaverine in mediating plant defenses against these insects. researchgate.net The importance of this mechanism may vary depending on the aphid species, host plant genotype, and the duration of infestation. researchgate.net
While LDC's role in plant defense is recognized, the precise mechanisms and the extent of cadaverine's involvement in different plant-pest interactions are still areas of ongoing research. nih.gov
Advanced Research Methodologies and Applications of Dl Lysine in Chemical Biology
Bioorthogonal Chemistry and Lysine (B10760008) Conjugation
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes nih.gov. Lysine residues, particularly their ε-amino groups, are frequent targets for bioconjugation due to their nucleophilicity and prevalence on protein surfaces nih.govucl.ac.uk. While traditional methods targeting primary amines can lead to non-specific labeling due to the abundance of lysine residues, the development of site-selective strategies is crucial for creating homogeneous bioconjugates nih.govucl.ac.ukrsc.org.
Bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), can be employed following the introduction of bioorthogonal handles onto proteins, often via modified lysine residues nih.govnih.gov. This two-step approach allows for specific and efficient labeling of biomolecules in complex environments nih.govnih.gov. For instance, strategies involving the selective modification of a single lysine residue on an antibody light chain with an azide-bearing reagent, followed by ligation with a dibenzocyclooctyne (DBCO)-bearing payload via SPAAC, have been developed for generating radioimmunoconjugates nih.gov.
Use of DL-Lysine Derivatives in Synthesis and Chemical Modification
DL-Lysine and its derivatives serve as versatile building blocks for the synthesis of a wide range of modified molecules with diverse applications.
Synthesis of Lysine Derivatives (e.g., Benzoyl-DL-Lysine)
The synthesis of lysine derivatives often involves modifying the α-amino or ε-amino groups, or both. For example, ε-benzoyl-DL-lysine is an intermediate in some synthetic routes for preparing DL-lysine or its enantiomers tandfonline.com. One method for the enzymatic resolution of DL-lysine involves the asymmetric hydrolysis of ε-benzoyl-α-acetyl-DL-lysine, which is easily obtained from ε-benzoyl-DL-lysine tandfonline.com. The synthesis of ε-N-methyl-L-lysine and related compounds has been achieved through alkylation of α-N-benzoyl-ω-N-p-toluenesulphonylamino acid cdnsciencepub.com.
Research has also focused on the design and synthesis of novel Nα-acylation lysine-based derivatives, which can be achieved by introducing long-chain acyl groups at the Nα position selectively rsc.org. These derivatives have shown potential for self-assembly into vesicles in aqueous solutions rsc.org.
Applications in Drug Delivery and Antimicrobial Vaccines
Lysine derivatives are being explored for their potential in drug delivery systems and as components in antimicrobial strategies. Modified lysine compounds may exhibit antimicrobial properties, making them candidates for new antimicrobial agents ontosight.ai. The altered properties of these derivatives can enhance drug delivery, improving the efficacy and specificity of therapeutic agents ontosight.ai.
For example, L-lysine conjugated with lipidated biphenyls has demonstrated promising antibacterial activity consensus.app. Hyperbranched poly-L-lysine (HBPL) complexes combined with surfactants have shown high bacterial killing efficiency and low hemolytic activity, making them suitable for biomedical applications, including incorporation into films with improved antibacterial efficacy consensus.app. Epsilon-poly-L-lysine (ε-PL), a homopolymer of L-lysine, is recognized for its broad-spectrum antimicrobial activity, acting by disrupting bacterial cell membranes consensus.appresearchgate.net.
Lysine-based polymers and nanomaterials are also being investigated for drug delivery applications. L-lysine functionalized mesoporous silica (B1680970) nanoparticles have been synthesized for pH-responsive delivery of anticancer agents like curcumin (B1669340) mdpi.com. These nanoparticles show potential for use in cancer therapy mdpi.com. Poly(α-L-lysine)-based nanomaterials are attracting attention due to their biocompatibility, biodegradability, and the ability to be modified for specific functionalities, making them suitable for various biomedical applications, including antibacterial agents and drug carriers nih.gov.
While the provided search results mention antimicrobial vaccines in the context of potential applications of lysine derivatives ontosight.ai, detailed research findings specifically on the use of DL-lysine derivatives in the formulation or mechanism of antimicrobial vaccines were not extensively covered. However, the use of lysine derivatives in drug delivery systems mdpi.comontosight.ainih.govnih.govresearchgate.net and their inherent antimicrobial properties ontosight.aiconsensus.appresearchgate.net suggest a potential role in vaccine development, possibly as delivery vehicles or adjuvants, though further specific research in this area would be required.
Site-Selective Protein Modification Strategies using Lysine
Achieving site-selective modification of proteins is crucial for developing homogeneous bioconjugates with predictable properties ucl.ac.ukrsc.org. Despite the abundance of lysine residues on protein surfaces, researchers have developed strategies to target specific lysine sites. The local microenvironment of a lysine residue can significantly influence its reactivity, providing opportunities for selective modification rsc.orgnih.govmdpi.com.
Methods for site-selective lysine modification include exploiting the pKa differences between the N-terminal α-amine and lysine ε-amines, adjusting pH to favor modification of one over the other mdpi.com. Other strategies involve the use of specially designed reagents that react selectively with certain lysine residues based on their proximity to other protein features or their unique chemical environment rsc.orgmdpi.com. For example, proximity-induced intramolecular reactivity, such as exploiting reversible site-selective modification of disulfides to enable reactions with nearby lysines, has been explored for achieving controlled loading of entities onto antibodies ucl.ac.uk.
Genetic code expansion techniques also allow for the site-specific incorporation of modified lysine derivatives into proteins, providing unique handles for subsequent modifications and studies nih.govnih.govplos.org. These methods are valuable for studying the functional implications of lysine modifications, such as acylation, in various biological processes nih.gov.
Structural Biology Applications
DL-Lysine and its role in protein structure and modification are central to structural biology studies aimed at understanding protein function and interactions.
Lysine residues frequently play important roles in protein structure and function. Their ε-amino group can participate in hydrogen bonding, salt bridges, and covalent interactions wikipedia.org. Post-translational modifications of lysine, such as acetylation and methylation, are crucial for regulating protein function, including gene regulation and chromatin structure wikipedia.orgnih.govplos.orgresearchgate.net. Structural biology techniques are essential for elucidating the impact of these modifications and the role of lysine in protein interactions.
Crystallography and Spectroscopy for Enzyme-Ligand Interactions
X-ray crystallography and spectroscopy are powerful tools used to study protein structure and enzyme-ligand interactions, where lysine residues can play a direct or indirect role. X-ray crystallography provides high-resolution atomic structures of proteins and their complexes with ligands, offering detailed insights into binding sites and catalytic mechanisms nih.govresearchgate.net. This is fundamental for understanding how enzymes interact with their substrates or inhibitors nih.govresearchgate.net.
Spectroscopic techniques, such as NMR and Raman spectroscopy, complement crystallography by providing information on protein conformation and dynamics in solution and crystalline states researchgate.netpnas.org. For instance, Raman spectroscopy can be used to probe conformational changes in proteins upon ligand binding pnas.org.
While the provided search results discuss the use of crystallography and spectroscopy in studying enzyme-ligand interactions generally and mention lysine's role in protein structure and modification, specific detailed research findings directly linking DL-lysine as a ligand or a modified residue being studied in enzyme-ligand interactions using these techniques were not extensively detailed in the context of the provided outline points. However, the principles of these techniques are directly applicable to studying proteins where lysine residues are involved in ligand binding or undergo modifications that affect interactions. For example, structural studies of protein lysine deacetylases (HDACs) have revealed molecular mechanisms of catalysis and inhibition, where inhibitors interact with the enzyme's active site, which is influenced by surrounding residues, potentially including lysines nih.gov. Genetic encoding of modified lysine derivatives has also been used in NMR studies to probe protein-protein and protein-ligand interactions acs.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| DL-Lysine | 23677859 |
| L-Lysine | 5962 |
| Benzoyl-DL-Lysine | Not readily available in search results |
| ε-Benzoyl-α-acetyl-DL-lysine | Not readily available in search results |
| ε-N-Methyl-L-lysine | 84119 |
| Epsilon-poly-L-lysine (ε-PL) | 24873 |
| Curcumin | 969516 |
| Dibenzocyclooctyne (DBCO) | 16050452 |
Data Tables
Based on the search results, a data table illustrating the effects of certain lysine derivatives on cephalosporin (B10832234) C formation can be presented:
| Additive | Concentration (M) | Cephalosporin C (mg/10 ml) | Effect on Production |
| None | - | 400 | Control |
| ε-N-Acetyl-L-lysine | 0.005 | 460 | Stimulation |
| ε-Amino-n-caproic acid | Not specified | Stimulation | Stimulation |
| ε-N-Acetyl-L-lysine + ε-Amino-n-caproic acid | Not specified | Greater than either alone | Greater Stimulation |
| ε-Hydroxy-DL-α-amino-n-caproic acid | 0.01 | ~200 | Inhibition (~50%) |
| DL-4-oxalysine | 0.01 | ~200 | Inhibition (~50%) |
| L-canavanine | 0.01 | ~200 | Inhibition (~50%) |
| ε-Benzoyl-DL-lysine | 0.01 | ~200 | Inhibition (~50%) |
| α-methyl-DL-lysine | 0.01 | 80-100% inhibition | Strong Inhibition |
| Carbobenzoxy-L-lysine | 0.01 | 80-100% inhibition | Strong Inhibition |
Note: Data extracted from search result asm.org. Concentrations for ε-amino-n-caproic acid and the combined additives were not explicitly stated in mg/10 ml in the snippet.
In Vitro and In Vivo Research Models for Lysine Studies
Investigating the complex biological activities of lysine requires a range of model systems that can mimic physiological conditions and allow for controlled experimentation. Both cell culture and animal models provide valuable insights into lysine transport, metabolism, and its involvement in various diseases.
Cell Culture Models (e.g., Caco-2 cells, NSC-34 cells)
Cell culture models offer a simplified yet powerful platform for studying the cellular mechanisms related to lysine. Caco-2 cells, derived from a human colon adenocarcinoma, are widely used as an in vitro model of the intestinal epithelial barrier due to their ability to differentiate into polarized monolayers resembling enterocytes. These cells are particularly useful for studying the intestinal absorption and transport of nutrients, including amino acids like lysine. Research using Caco-2 cells has characterized the mechanisms involved in the transepithelial transport of L-lysine, demonstrating both sodium-dependent and sodium-independent transport systems on different plasma membrane domains. nih.govnih.govresearchgate.net L-lysine transport across Caco-2 monolayers occurs primarily in the apical to basolateral direction, with significantly lower transport in the basolateral to apical direction. nih.govresearchgate.net Studies have identified single saturable components with similar Km values but different Vmax values for transport in both directions, alongside a nonsaturable diffusional component. nih.govresearchgate.net Apical to basolateral L-lysine transport in Caco-2 cells is highly energy- and sodium-dependent. nih.gov Sodium-independent lysine uptake at the basolateral membrane in Caco-2 cells exceeds that at the apical membrane. nih.gov This uptake involves both saturable and nonsaturable components and is inhibited by various cationic and large neutral amino acids. nih.gov The data from Caco-2 studies are consistent with lysine transport being mediated by systems bo,+, y+, and a low-affinity nonsaturable component at both membranes. nih.gov
NSC-34 cells, a hybrid cell line generated from the fusion of mouse neuroblastoma cells and motor neuron-enriched embryonic mouse spinal cord cells, serve as a valuable in vitro model for motor neurons. nih.gov These cells retain characteristics of mature motor neurons and are utilized in studies investigating neurological disorders like Amyotrophic Lateral Sclerosis (ALS). nih.govbiomolther.orgnih.gov Research using NSC-34 cells has explored the transport of L-lysine and the activity of cationic amino acid transporters (CATs). biomolther.orgnih.govnih.gov Studies have shown that L-lysine uptake in NSC-34 cells is time- and concentration-dependent. biomolther.orgnih.gov In an ALS model using NSC-34 cells (MT cell line), the uptake of L-lysine was found to be lower compared to normal (WT) cell lines. biomolther.orgnih.gov This reduced uptake in MT cells might be linked to alterations in transporters. biomolther.org L-lysine transport in NSC-34 cells is sodium-independent and voltage-sensitive. biomolther.orgnih.govbiomolther.org Inhibition studies suggest that L-lysine transport in these cells occurs through CAT-1 and may be related to system y+. biomolther.orgnih.gov The transport process in both WT and MT NSC-34 cell lines involves two saturable processes. nih.gov In the MT cell line, a high-affinity site showed a significantly higher affinity but lower capacity compared to the WT, while a low-affinity site had a lower capacity. nih.govbiomolther.org
Here is a summary of research findings in cell culture models:
| Cell Model | Research Focus | Key Findings | Source |
| Caco-2 | Intestinal Transport | L-lysine transport is primarily apical to basolateral, involves Na+-dependent and independent mechanisms, and is mediated by systems bo,+, y+, and a nonsaturable component. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |
| NSC-34 | Lysine Transport in ALS Model | L-lysine uptake is time- and concentration-dependent. biomolther.orgnih.gov Uptake is reduced in ALS model cells. biomolther.orgnih.gov Transport is Na+-independent, voltage-sensitive, and mediated by CAT-1/system y+. biomolther.orgnih.govnih.govbiomolther.org | biomolther.orgnih.govnih.govbiomolther.org |
Animal Models in Metabolic and Disease Research
Animal models are indispensable for investigating the systemic effects of lysine metabolism and its involvement in various diseases, allowing for the study of complex interactions between different organs and systems. While many studies focus on L-lysine due to its biological prevalence, research involving DL-lysine or the broader impact of lysine metabolism in animal models provides valuable insights.
Studies in various animal models, including type 2 diabetic monkeys, ob/ob rats, and KK mice, have reported elevated levels of lysine malonylation, a post-translational modification, particularly in liver tissues, suggesting a link to type 2 diabetes. aginganddisease.orgnih.gov Research in db/db and ob/ob mouse models of type 2 diabetes identified numerous malonylated lysine sites on proteins, with a significant enrichment in proteins involved in glucose and fatty acid metabolism. nih.gov This highlights a potential association between protein lysine malonylation and type 2 diabetes pathogenesis. nih.gov
Animal models have also been used to study lysine catabolism pathways. Studies in mice have indicated that lysine catabolism in the liver, kidney, and brain primarily occurs through the saccharopine pathway. frontiersin.org While earlier studies in rats suggested that pipecolate formation from DL-lysine was mainly derived from the D-enantiomer, more recent research in mice supports the saccharopine pathway as the main route for lysine degradation in these tissues. frontiersin.organnualreviews.org
Furthermore, animal models have been employed to explore the role of lysine in specific disease contexts. For instance, a new animal model of acute necrotizing pancreatitis has been developed in rats using a combination of L-lysine and alloxan (B1665706), demonstrating that L-lysine can exacerbate pancreatic damage, particularly in the presence of alloxan-induced hyperglycemia. gavinpublishers.com While high doses of L-lysine can cause mortality in rats independent of pancreatitis, studies suggest that basic amino acids like L-lysine can induce mitochondrial injury in acinar cells, a mechanism potentially relevant to clinical pancreatitis. pancreapedia.org
Animal models have also been used to investigate the potential analgesic properties of lysine. Studies in rats have shown that administration of lysine can reduce pain responses. mdpi.com Research in a mouse model for glutaric aciduria type I, a metabolic disorder affecting lysine metabolism, has explored therapeutic modulation of cerebral L-lysine metabolism, suggesting that dietary lysine intake can influence cerebral concentrations of neurotoxic metabolites in these models. researchgate.net
The contribution of microbial lysine synthesized in the gastrointestinal tract to the host's lysine homeostasis has also been investigated in non-ruminant animal models like pigs, where the majority of microbial lysine is absorbed in the small intestine. nih.gov
Here is a summary of research findings in animal models:
| Animal Model | Research Focus | Key Findings | Source |
| Type 2 Diabetic Mice (db/db, ob/ob) & Rats, Monkeys | Lysine Malonylation and Metabolism | Elevated lysine malonylation observed, particularly in liver, enriched in metabolic proteins (glucose, fatty acid metabolism), suggesting a link to type 2 diabetes. aginganddisease.orgnih.gov | aginganddisease.orgnih.gov |
| Mice | Lysine Catabolism | Lysine catabolism in liver, kidney, and brain primarily occurs via the saccharopine pathway. frontiersin.org | frontiersin.org |
| Rats | Acute Necrotizing Pancreatitis | Combination of L-lysine and alloxan induces pancreatitis; L-lysine can increase pancreatic damage. gavinpublishers.com High doses of L-lysine can cause mortality and potentially induce mitochondrial injury in acinar cells. gavinpublishers.compancreapedia.org | gavinpublishers.compancreapedia.org |
| Rats | Analgesic Potential | Lysine administration can reduce pain responses. mdpi.com | mdpi.com |
| Mouse Model for Glutaric Aciduria Type I | Cerebral Lysine Metabolism in Metabolic Disorder | Dietary lysine intake can modulate cerebral concentrations of neurotoxic metabolites. researchgate.net | researchgate.net |
| Pigs | Microbial Lysine Absorption | Microbial lysine is synthesized in the gut and absorbed, primarily in the small intestine, contributing to host lysine homeostasis. nih.gov | nih.gov |
Q & A
Q. How can researchers determine the enantiomeric purity of DL-Lysine in synthesized samples?
Methodological Answer: Enantiomeric purity can be assessed using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cyclodextrin-based columns). The separation exploits differential interactions between D- and L-lysine enantiomers and the chiral selector. Alternatively, enzymatic assays using L-lysine-specific decarboxylase can selectively quantify L-lysine, with residual D-lysine measured via spectrophotometry .
Q. What analytical techniques are recommended for quantifying DL-Lysine in complex biological matrices?
Methodological Answer: A validated spectrophotometric method involves reacting DL-Lysine with sodium tetraborate and sodium nitroprussiate under alkaline conditions, forming a colored complex with maximum absorbance at 545 nm. This method is specific and avoids interference from common additives like vitamins or amino acids . For higher sensitivity, LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-lysine) provides precise quantification in tissues or plasma .
Q. How should experimental protocols be designed to synthesize DL-Lysine derivatives with minimal racemization?
Methodological Answer: To minimize racemization during synthesis:
- Use mild coupling reagents (e.g., HOBt/DIC) in peptide synthesis.
- Maintain pH below 8.0 during reactions to avoid base-induced epimerization.
- Monitor reaction progress with circular dichroism (CD) spectroscopy to detect optical activity changes .
Advanced Research Questions
Q. What enzymatic strategies enable the selective production of D-Lysine from DL-Lysine mixtures?
Methodological Answer: A two-step enzymatic cascade can achieve this:
- Racemization: Use whole-cell systems expressing amino acid racemase (AAR) to convert L-lysine to DL-lysine.
- Decarboxylation: Add lysine decarboxylase (LDC) to selectively convert L-lysine to 1,5-pentanediamine, leaving D-lysine intact. D-Lysine is then isolated via isoelectric crystallization (pI = 9.7) and ion-exchange chromatography .
Q. How can researchers resolve discrepancies in COX inhibition data for DL-Lysine derivatives?
Methodological Answer: Discrepancies often arise from assay conditions:
- Enzyme Source: Use recombinant human COX-1/2 isoforms instead of non-human extracts to avoid interspecies variability.
- Inhibition Metrics: Report both IC₅₀ (half-maximal inhibition) and kinetic parameters (e.g., Ki) to distinguish competitive vs. non-competitive mechanisms.
- Control Experiments: Include aspirin (a known COX inhibitor) and validate results across multiple assays (e.g., fluorometric vs. ELISA-based prostaglandin quantification) .
Q. What metabolic pathways interact with DL-Lysine in mammalian systems, and how can these be modeled in vitro?
Methodological Answer: DL-Lysine is metabolized via the saccharopine pathway to acetyl-CoA. To model this:
Q. How do structural modifications of DL-Lysine (e.g., acetylation) alter its physicochemical properties?
Methodological Answer: Acetylation of the ε-amino group (e.g., Aspirin DL-Lysine) increases hydrophilicity and stability. Characterize modifications using:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm acetylation sites.
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition at ~267°C for DL-Lysine·HCl) .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity results for DL-Lysine in cancer models?
Methodological Answer: Variations arise from:
- Cell Line Specificity: DL-Lysine derivatives may target COX-2 in HT-29 colon cancer cells but not in MCF-7 breast cancer cells.
- Dosage Regimens: Anti-proliferative effects are often dose-dependent; subtherapeutic concentrations may paradoxically enhance growth.
- Metabolic Context: Hypoxic conditions in tumors alter lysine uptake and utilization, confounding in vivo vs. in vitro results .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
